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Compound of Interest |

3-(Methylsulfonyl)-4-
Compound Name:
morpholinobenzaldehyde

CAS No.: 1197193-23-9

Cat. No.: B598393

. J

Executive Summary & Application Context

3-(Methylsulfonyl)-4-morpholinobenzaldehyde is a high-value pharmacophore scaffold. Its
structural integrity is paramount because it serves as the electrophilic partner in condensation
reactions (e.g., with imidazo[4,5-c]quinoline derivatives) to generate clinical-grade kinase
inhibitors.

This guide provides a comparative spectral analysis to distinguish the pure product from its
primary precursor, 4-fluoro-3-(methylsulfonyl)benzaldehyde. Accurate interpretation of these
data points is essential for validating the nucleophilic aromatic substitution (

) reaction yield and purity.

Chemical Identity[1][2][3][4][5]

» |[UPAC Name: 4-(4-Morpholinyl)-3-(methylsulfonyl)benzaldehyde
e Molecular Formula:
e Molecular Weight: 269.32 g/mol

o Key Functional Groups: Aldehyde (
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C=0), Sulfone (

), Morpholine (tertiary amine/ether).

Comparative Spectral Analysis (The "Performance"
Metric)

In process chemistry, "performance” is defined by the resolvability of the product from
impurities. The following tables contrast the Product against the Starting Material (SM) to
establish self-validating release criteria.

A. Proton ( H) NMR Data (500 MHz, DMSO- )

Note: Chemical shifts (

) are estimates based on electronic substituent effects and literature analogs for PI3K
intermediates.
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Product Shift ( Multiplicity &

Assignment .
Coupling

ppm)

Starting
Material
Comparison
(4-Fluoro
Analog)

Diagnostic
Logic

Aldehyde (-CHO) 9.95 Singlet (s)

~10.05 ppm (s)

Shielding Effect:
The morpholine
ring donates
electron density,
slightly shielding
the aldehyde
compared to the
electron-deficient

fluoro-analog.

Ar-H2 (btwn Doublet (d,
8.35

ICHO) Hz)

~8.45 ppm (dd,

)

Loss of Coupling:
In the SM, this
proton shows
coupling to
Fluorine. In the
product, it
appears as a
clean meta-

coupled doublet.

Doublet of
Doublets (dd)

Ar-H6 (ortho to
CHO)

8.15

~8.30 ppm (m)

Shift: Slight
upfield shift due
to overall ring
electron density

increase.

Ar-H5 (ortho to 7.45
N)

Doublet (d,

Hz)

~7.70 ppm (t,

)

Critical Indicator:
This proton is
significantly
shielded by the
adjacent
morpholine

nitrogen. Its

© 2026 BenchChem. All rights reserved.

3/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b598393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

clean doublet
confirms

successful

substitution.

Morpholine (
3.75

)

Presence/Absen
ce: The
appearance of
Triplet (t, 4H) ABSENT these peaks
confirms
morpholine

incorporation.

Morpholine (
3.20

)

Regiochemistry:
Protons closer to
the aromatic ring
Triplet (t, 4H) ABSENT (~3.2 ppm) are
distinct from the
ether protons
(~3.75 ppm).

Methylsulfonyl (
3.35

)

Stability: This
peak remains
relatively
) constant, serving

Singlet (s, 3H) ~3.40 ppm (s)
as an excellent
internal
integration

standard (3H).

B. Carbon ( C) NMR Signhatures

The Carbon-13 spectrum provides the definitive proof of Fluorine displacement.

e C-F Coupling (The "Ghost" Peak):

o Starting Material: The carbon attached to Fluorine (C4) appears as a doublet with a large

coupling constant (
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Hz).

o Product: The C4 carbon (attached to Morpholine) appears as a singlet around 155 ppm.
The disappearance of C-F splitting is the primary metric for reaction completion.

e Carbonyl Carbon:

o Shift: ~190-191 ppm. Consistent with benzaldehyde derivatives.[1]

Experimental Protocol: Synthesis & Analysis

Standardized workflow for generating the sample for analysis.

Synthesis Workflow (Reaction Monitoring)

The conversion relies on the nucleophilic attack of morpholine on the electron-deficient

fluorobenzene ring.

Start:
4-Fluoro-3-(methylsulfonyl)
benzaldehyde

Reaction: Moni ; : 0, Product:
" onitor via TLC/LCMS _ Workup: Yield >85%
DMF, 90°C gl \Vater Ppt / Filtration 3-(Methylsulfonyl)-4-

P / 2-4 Hours

Morpholine (1.2 eq)
K2CO3 (Base)

morpholinobenzaldehyde

Click to download full resolution via product page

Figure 1: Synthesis pathway for the generation of the target intermediate.

NMR Sample Preparation Protocol

To ensure high-resolution data comparable to the table above:
e Solvent Selection: Use DMSO-

(99.9% D). Chloroform-

(

) can be used, but DMSO is preferred for polar sulfones to prevent aggregation broadening.
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e Concentration: Dissolve 5-10 mg of solid in 0.6 mL of solvent.

« Filtration: If the solution is cloudy (residual inorganic salts from synthesis), filter through a
cotton plug or 0.45

m PTFE syringe filter.
e Acquisition:
o Pulse angle: 30° or 45°.

o Relaxation delay (

):
1.0 second (ensure integration accuracy for the aldehyde proton).

o Scans: 16 (Proton), 512+ (Carbon).

Troubleshooting & Impurity Profiling

When analyzing the spectrum, look for these common deviations which indicate process
failure.
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Observation

Diagnosis

Remediation

Doublet at ~7.7 ppm (Ar-H5)
instead of 7.45 ppm

Incomplete Reaction

The starting material (Fluoro-
analog) is still present. Extend
reaction time or increase

temperature.

Broad hump at ~3-4 ppm

Residual Morpholine

Excess reagent not removed.
Wash the solid filter cake
thoroughly with

water/isopropanol.

Extra Singlet at ~8.0 ppm

DMF Solvent Trap

Residual reaction solvent. Dry
sample under high vacuum at
45°C overnight.

Aldehyde peak < 9.5 ppm

Oxidation

The aldehyde has oxidized to
the carboxylic acid (rare for
this solid, but possible in
solution). Check for broad -OH
peak >11 ppm.

Diagnostic Logic Flowchart
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Is Aldehyde Peak
Present (~9.9 ppm)?

Are Morpholine Peaks FAIL:
Present (3.2-3.8 ppm)? Oxidation/Decomposition

Is Ar-H5 a clean
doublet at ~7.45 ppm?

No (Coupled to F)

PASS: FAIL:
Pure Intermediate Starting Material Present

Click to download full resolution via product page

Figure 2: Logical decision tree for NMR spectrum validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Reaction between aldehyde oximes and methanesulphinyl chloride - Journal of the
Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

¢ To cite this document: BenchChem. [Technical Comparison Guide: 3-(Methylsulfonyl)-4-
morpholinobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b598393#3-methylsulfonyl-4-
morpholinobenzaldehyde-nmr-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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